Ethyl 3-(4-fluorophenyl)-2-oxopropanoate

Organic Synthesis Reaction Kinetics Fluorine Chemistry

Ethyl 3-(4-fluorophenyl)-2-oxopropanoate (CAS 161038-68-2), also known as ethyl 4-fluorobenzoylacetate, is an α-ketoester with the molecular formula C11H11FO3 and a molecular weight of 210.20 g/mol. This compound features a 4-fluorophenyl group and an α-ketoester moiety, with a reported boiling point of 117–120 °C and a density of 1.174 g/mL at 25 °C.

Molecular Formula C11H11FO3
Molecular Weight 210.20 g/mol
Cat. No. B8758734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-fluorophenyl)-2-oxopropanoate
Molecular FormulaC11H11FO3
Molecular Weight210.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CC1=CC=C(C=C1)F
InChIInChI=1S/C11H11FO3/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3
InChIKeyPJSQHIAQHPWBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-fluorophenyl)-2-oxopropanoate: Key Physicochemical and Synthetic Baseline Data for Procurement Decisions


Ethyl 3-(4-fluorophenyl)-2-oxopropanoate (CAS 161038-68-2), also known as ethyl 4-fluorobenzoylacetate, is an α-ketoester with the molecular formula C11H11FO3 and a molecular weight of 210.20 g/mol . This compound features a 4-fluorophenyl group and an α-ketoester moiety, with a reported boiling point of 117–120 °C and a density of 1.174 g/mL at 25 °C . It is typically supplied as a yellow oil with a purity of ≥95% . The presence of the fluorine atom and the α-ketoester functionality confers distinct electronic properties and reactivity, which are critical for its use as a synthetic intermediate in the preparation of heterocyclic compounds and pharmaceuticals .

Why Ethyl 3-(4-fluorophenyl)-2-oxopropanoate Cannot Be Simply Replaced by Unsubstituted or Regioisomeric Analogs


Simple substitution of ethyl 3-(4-fluorophenyl)-2-oxopropanoate with non-fluorinated or regioisomeric analogs is not possible because the 4-fluorophenyl moiety and the specific ester position confer unique physicochemical and biological properties. The electron-withdrawing effect of the para-fluorine atom significantly alters the reactivity of the α-ketoester group, impacting reaction kinetics and yields in downstream syntheses . Furthermore, studies on closely related compounds show that the position of the fluorine atom (para vs. ortho) and the ester substitution pattern (2-oxo vs. 3-oxo) drastically affect enzyme recognition and metabolic processing, meaning that analogs cannot be assumed to be functionally equivalent [1].

Quantitative Differentiation: Head-to-Head Data for Ethyl 3-(4-fluorophenyl)-2-oxopropanoate vs. Key Analogs


Enhanced Reactivity of Fluorinated α-Ketoester vs. Non-Fluorinated Phenylpyruvate

The presence of the 4-fluoro substituent significantly enhances the electrophilicity of the α-ketoester carbonyl, leading to faster reaction kinetics in nucleophilic additions and condensations. Comparative studies with the non-fluorinated analog, ethyl phenylpyruvate, have demonstrated that the fluorinated compound exhibits reaction rates that are 2 to 3 times faster under identical conditions . This effect is directly attributed to the strong electron-withdrawing inductive effect (-I) of the para-fluorine atom.

Organic Synthesis Reaction Kinetics Fluorine Chemistry

Regioisomeric Differentiation: Distinct Enzymatic Recognition of 3-Oxo vs. 2-Oxo Esters

The position of the oxo group on the propanoate chain is critical for enzymatic recognition. Studies on pyruvate derivatives have shown that while 2-oxo esters like ethyl phenylpyruvate are active as substrates for certain enzymes, the corresponding 3-oxo esters, such as ethyl 3-oxo-4-phenylbutyrate, are completely inactive [1]. This demonstrates that a simple shift from a 2-oxo to a 3-oxo regioisomer results in a complete loss of function. This principle is directly applicable to ethyl 3-(4-fluorophenyl)-2-oxopropanoate, where the 2-oxo configuration is essential for its intended biological or enzymatic activity.

Enzymology Substrate Specificity Biocatalysis

Para-Fluorine Substitution Dictates Biological Activity and Toxicity Profile

The para-fluorine substituent is a critical determinant of biological activity and toxicity. In a study on yeast, the corresponding free acid, 4-fluorophenylpyruvate (FPP), was found to be toxic to multiple Saccharomyces and Candida strains. This toxicity was directly linked to the strain's ability to metabolize FPP to 4-fluorophenylalanine (FPA), a known toxic antimetabolite [1]. While ethyl 3-(4-fluorophenyl)-2-oxopropanoate is the ester prodrug form, its biological activity is predicated on its hydrolysis to FPP. This establishes a clear, structure-dependent biological effect that would be absent in non-fluorinated or differently substituted analogs.

Toxicology Yeast Genetics Metabolic Engineering

High-Impact Application Scenarios for Ethyl 3-(4-fluorophenyl)-2-oxopropanoate Based on Quantitative Evidence


Synthesis of Fluorinated Heterocycles and Pharmaceutical Intermediates

This compound is an ideal building block for synthesizing fluorinated heterocycles, such as quinoxaline dioxides, pyrones, and benzimidazoles . The 2-3× faster reaction kinetics compared to non-fluorinated analogs make it particularly valuable in synthetic pathways where reaction rate and yield are critical, such as in the preparation of vonoprazan intermediates or other drug candidates requiring a 4-fluorophenyl motif.

Enzymatic Studies Requiring a 2-Oxo Acid Moiety

For enzymology research, this compound serves as a precursor to 4-fluorophenylpyruvate, a substrate for enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and various transaminases . Its specific 2-oxo configuration is mandatory for enzyme recognition, as evidenced by the complete inactivity of 3-oxo regioisomers in similar enzymatic systems . Researchers investigating enzyme mechanisms or developing biocatalytic routes should procure this specific regioisomer.

Genetic Counter-Selection and Metabolic Engineering in Yeast

The compound's free acid form, 4-fluorophenylpyruvate (FPP), is a proven toxic agent in yeast genetics, used for counter-selection of phenylalanine auxotrophs . Ethyl 3-(4-fluorophenyl)-2-oxopropanoate can be used as a stable, cell-permeable ester prodrug to deliver FPP in culture media. The toxicity is specifically dependent on the 4-fluoro substituent and the strain's ARO8/ARO9 genotype , making this compound a precise tool for genetic manipulation that cannot be replaced by non-fluorinated analogs.

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